Secorapamycin B
Vue d'ensemble
Description
Secorapamycin B is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of biological activities, including immunosuppressive, antifungal, antitumor, and neuroprotective properties .
Applications De Recherche Scientifique
Secorapamycin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of macrolide degradation and stability.
Biology: It serves as a tool to study the mechanisms of immunosuppression and cell growth regulation.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including the treatment of fungal infections and cancer
Industry: It is used in the development of new drug formulations and delivery systems.
Mécanisme D'action
Secorapamycin B is a nonenzyme-dependent degradation product of Rapamycin . It is formed through ester hydration followed by dehydration . Despite being a degradation product, this compound has been found to have some biological activity, although it is less potent than Rapamycin .
Target of Action
This compound, like Rapamycin, targets the mammalian target of rapamycin (mTOR) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a number of diseases .
Mode of Action
This compound interacts with the mTOR pathway in a similar manner to Rapamycin . Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-Rapamycin complex interacts directly with the FKBP12-Rapamycin-binding (FRB) domain of mTOR . While this compound poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome .
Biochemical Pathways
The mTOR pathway, which is targeted by this compound, plays a crucial role in regulating cell growth, proliferation, and survival . By inhibiting mTOR, this compound can affect these processes, potentially leading to antiproliferative effects .
Pharmacokinetics
It is known that like rapamycin, this compound is secreted from cells by p-glycoprotein and metabolized to a common dihydro species .
Result of Action
The inhibition of the mTOR pathway by this compound can lead to a variety of cellular effects. These include reduced cell growth and proliferation, as well as potential antitumor effects . This compound is less potent than rapamycin and these effects may be less pronounced .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound . In highly basic solutions, this compound undergoes fragmentation and water addition reactions .
Safety and Hazards
Orientations Futures
Rapamycin and its analogs, including Secorapamycin B, have been found to have additional therapeutic potentials, including antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities . This broad range of biological activities has inspired interest in its target and mode of action . Future research may focus on enhancing the production of this compound and generating diverse analogs .
Analyse Biochimique
Biochemical Properties
Secorapamycin B plays a role in biochemical reactions primarily through its interaction with the mammalian target of rapamycin (mTOR) pathway. It binds to the FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex. This interaction inhibits the mTOR pathway, which is crucial for cell growth, proliferation, and survival. This compound also interacts with proteasomes, inhibiting their activity and affecting protein degradation processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. This compound affects cell signaling pathways, particularly the mTOR pathway, leading to changes in gene expression and cellular metabolism. This compound also impacts autophagy, a process essential for cellular homeostasis, by inhibiting mTOR activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FKBP12, forming a complex that inhibits the mTOR pathway. This inhibition leads to a decrease in protein synthesis and cell growth. This compound also inhibits proteasome activity, affecting protein degradation and turnover. These interactions result in changes in gene expression and cellular metabolism, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade into other products over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the mTOR pathway and proteasome activity, resulting in long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit the mTOR pathway without causing significant toxicity. At higher doses, it may lead to adverse effects such as immunosuppression and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to the mTOR pathway and protein degradation. It interacts with enzymes such as FKBP12 and proteasomes, affecting their activity and leading to changes in metabolic flux and metabolite levels. These interactions contribute to the overall biological effects of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is secreted from cells by P-glycoprotein and can accumulate in specific cellular compartments. These interactions affect the localization and accumulation of this compound, influencing its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in protein synthesis and degradation. Its activity is influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These factors contribute to the overall effects of this compound on cellular function .
Méthodes De Préparation
Secorapamycin B is typically prepared through the degradation of rapamycin. The process involves ester hydration followed by dehydration, resulting in the formation of this compound as a nonenzyme-dependent degradation product . Industrial production methods often involve the optimization of fermentation conditions and genetic engineering to enhance the yield of rapamycin, which is then converted to this compound .
Analyse Des Réactions Chimiques
Secorapamycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in highly basic solutions, this compound undergoes fragmentation and water addition reactions .
Comparaison Avec Des Composés Similaires
Secorapamycin B is similar to other rapamycin derivatives, such as:
Everolimus: Another derivative of rapamycin with immunosuppressive and antitumor properties.
Temsirolimus: A rapamycin analog used in the treatment of renal cell carcinoma.
This compound is unique due to its specific degradation pathway and reduced immunosuppressive activity compared to rapamycin .
Propriétés
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKEXYMOCBCBG-HPLJOQBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H81NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.